molecular formula C10H16N2 B13656377 (3-Isobutylpyridin-4-yl)methanamine

(3-Isobutylpyridin-4-yl)methanamine

Cat. No.: B13656377
M. Wt: 164.25 g/mol
InChI Key: SFYSPOBKGGPJAU-UHFFFAOYSA-N
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Description

(3-Isobutylpyridin-4-yl)methanamine is an organic compound with the molecular formula C10H16N2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Isobutylpyridin-4-yl)methanamine can be achieved through several methods. One common approach involves the alkylation of pyridine derivatives. For instance, the Gabriel synthesis is a well-known method for preparing primary amines, including this compound . This method involves the reaction of phthalimide with potassium hydroxide, followed by the addition of an alkyl halide and subsequent hydrolysis to yield the desired amine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic hydrogenation and other advanced techniques to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(3-Isobutylpyridin-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(3-Isobutylpyridin-4-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Isobutylpyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Isobutylpyridin-4-yl)methanamine is unique due to its specific structure, which includes an isobutyl group attached to the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

[3-(2-methylpropyl)pyridin-4-yl]methanamine

InChI

InChI=1S/C10H16N2/c1-8(2)5-10-7-12-4-3-9(10)6-11/h3-4,7-8H,5-6,11H2,1-2H3

InChI Key

SFYSPOBKGGPJAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=CN=C1)CN

Origin of Product

United States

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